3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-sulfonic acid
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Overview
Description
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-sulfonic acid is a heterocyclic compound that belongs to the pyrazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-sulfonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Knoevenagel condensation reaction followed by Michael addition using L-proline as a catalyst . This method is efficient and avoids the use of hazardous solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the synthesis of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-sulfonic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydro-1-methyl-5-oxo-1H-pyrazole-3-carboxylic acid
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
Uniqueness
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-sulfonic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfonic acid group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
88599-06-8 |
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Molecular Formula |
C4H6N2O4S |
Molecular Weight |
178.17 g/mol |
IUPAC Name |
3-methyl-5-oxo-1,4-dihydropyrazole-4-sulfonic acid |
InChI |
InChI=1S/C4H6N2O4S/c1-2-3(11(8,9)10)4(7)6-5-2/h3H,1H3,(H,6,7)(H,8,9,10) |
InChI Key |
QSZXTTMUIWBYJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C1S(=O)(=O)O |
Origin of Product |
United States |
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